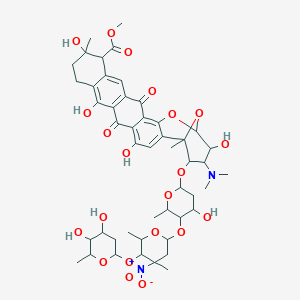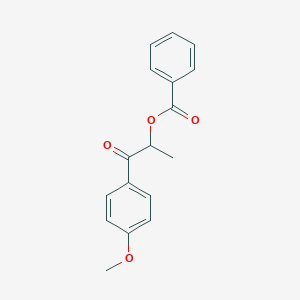
alpha-(Benzoyloxy)-4'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Benzoyloxy)-4'-methoxypropiophenone, also known as benzyl methyl ketone or BMK, is a chemical compound that is commonly used in the synthesis of various pharmaceuticals and illicit drugs. BMK is a white crystalline powder that is soluble in organic solvents such as acetone and ethanol.
Wirkmechanismus
The mechanism of action of BMK is not well understood. It is believed to act as a precursor for the synthesis of various compounds, including pharmaceuticals and illicit drugs. BMK may also have direct effects on the central nervous system, although further research is needed to understand these effects.
Biochemical and Physiological Effects
BMK has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as antioxidant properties. BMK may also have neuroprotective effects and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BMK is a useful compound for laboratory experiments due to its versatility in the synthesis of various compounds. It is also readily available and relatively inexpensive. However, BMK is a controlled substance in many countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on BMK. One area of interest is the development of new pharmaceuticals using BMK as a precursor. Another area of interest is the study of the potential neuroprotective effects of BMK and its use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of BMK and its effects on the central nervous system.
Synthesemethoden
BMK can be synthesized through several methods, including the oxidation of alpha-(Benzoyloxy)-4'-methoxypropiophenone alcohol with potassium permanganate, the reaction of benzaldehyde with methyl ethyl ketone in the presence of a catalyst, and the reaction of benzaldehyde with methylamine in the presence of a reducing agent. The most common method for synthesizing BMK involves the reaction of benzaldehyde with nitroethane in the presence of a reducing agent such as aluminum amalgam.
Wissenschaftliche Forschungsanwendungen
BMK is widely used in scientific research as a precursor for the synthesis of various pharmaceuticals, including the anti-inflammatory drug ibuprofen and the anti-cancer drug tamoxifen. BMK is also used in the synthesis of illicit drugs such as methamphetamine and MDMA. Research has been conducted on the use of BMK in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C17H16O4 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] benzoate |
InChI |
InChI=1S/C17H16O4/c1-12(21-17(19)14-6-4-3-5-7-14)16(18)13-8-10-15(20-2)11-9-13/h3-12H,1-2H3 |
InChI-Schlüssel |
ZZLMODNXAWXTBC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



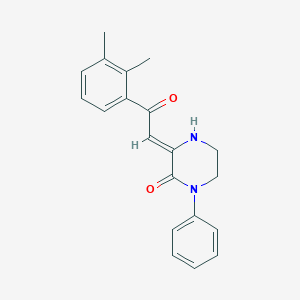
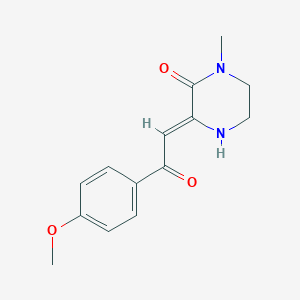
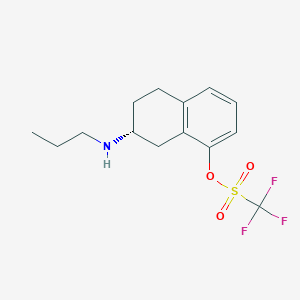
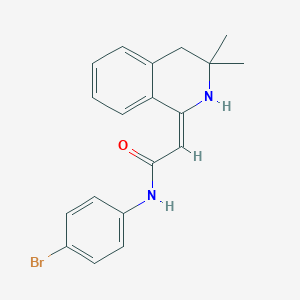
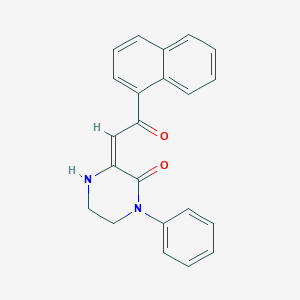
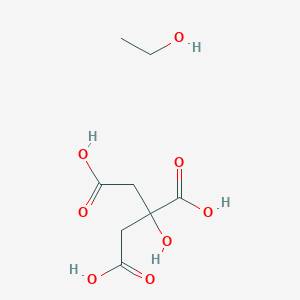
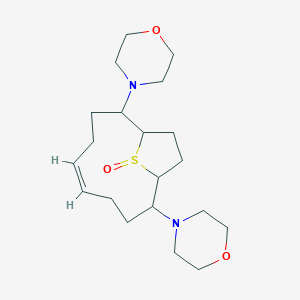
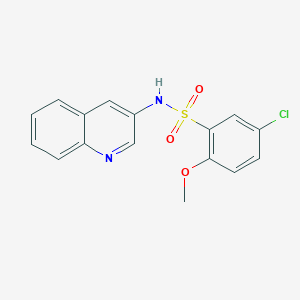
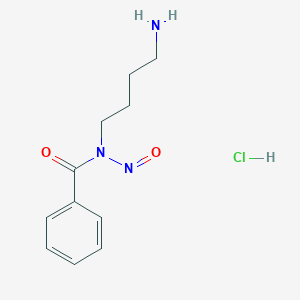
![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)
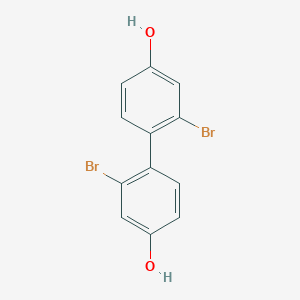
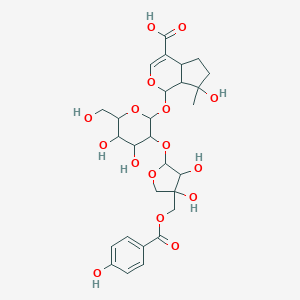
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)
